molecular formula C21H20N4O2 B7714444 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide

Cat. No. B7714444
M. Wt: 360.4 g/mol
InChI Key: SOHZJLKHJTXUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In one study, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of certain compounds to the double bond of others, followed by an intramolecular cyclization .


Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 .


Chemical Reactions Analysis

The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .

Scientific Research Applications

Bioactive Components in Nutraceuticals

While not directly related to this compound, bioactive research is essential. Nutraceuticals, which include functional foods and dietary supplements, benefit health beyond basic nutrition. Researchers could explore how quinoline-based compounds fit into this context, potentially contributing to health-promoting formulations .

Mechanism of Action

While the specific mechanism of action for “N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide” is not mentioned in the search results, it’s worth noting that compounds of the 1H-pyrazolo[3,4-b]quinoline class have been studied for their potential as fluorescent sensors and biologically active compounds .

Future Directions

The future directions for “N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide” and related compounds could involve further exploration of their potential as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Thus, small-molecule TRK inhibitors are important for the treatment of these cancers .

properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-16-10-8-14(9-11-16)21(26)23-19-17-12-15-7-5-6-13(2)18(15)22-20(17)25(3)24-19/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHZJLKHJTXUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=NC4=C(C=CC=C4C=C23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-ethoxybenzamide

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